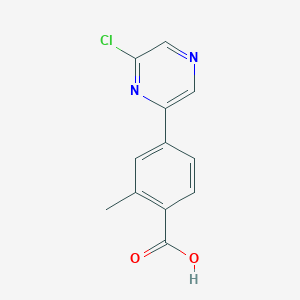

4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(6-chloropyrazin-2-yl)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-7-4-8(2-3-9(7)12(16)17)10-5-14-6-11(13)15-10/h2-6H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZDDNZWYYHJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CN=CC(=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652312 | |

| Record name | 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-74-4 | |

| Record name | 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic Acid

Introduction: The Significance of a Privileged Scaffold

The pyrazine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive framework for the design of novel therapeutics. The title compound, 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid, is a key building block in the synthesis of various pharmaceutical candidates, particularly in the realm of kinase inhibitors where the substituted pyrazine moiety can effectively target the ATP-binding site of these enzymes. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this valuable intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Retrosynthetic Analysis: A Strategic Disconnection

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the carbon-carbon bond between the pyrazine and benzoic acid rings. This points towards a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling, as the key strategic step. This powerful reaction allows for the formation of biaryl systems from an aryl halide and an arylboronic acid, offering high functional group tolerance and typically mild reaction conditions.

Our forward synthesis will therefore be based on the coupling of a suitable dihalopyrazine with a substituted phenylboronic acid, followed by any necessary functional group manipulations.

Visualizing the Synthetic Pathway

Figure 1: Proposed synthetic pathway for this compound.

Detailed Synthesis Protocol

This synthesis is presented in a three-step sequence: esterification and borylation to prepare the key boronic acid intermediate, followed by the pivotal Suzuki-Miyaura cross-coupling, and concluding with the final hydrolysis to yield the target compound.

Part 1: Synthesis of the Boronic Acid Intermediate

The synthesis of the requisite (4-carboxy-3-methylphenyl)boronic acid is most conveniently achieved via its methyl ester to avoid complications with the free carboxylic acid during the borylation and coupling steps.

Step 1.1: Esterification of 4-Bromo-2-methylbenzoic acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a standard Fischer esterification reaction.

-

Reaction Scheme:

-

4-Bromo-2-methylbenzoic acid + Methanol --(H₂SO₄)--> Methyl 4-bromo-2-methylbenzoate + H₂O

-

-

Experimental Protocol:

-

To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-bromo-2-methylbenzoate, which can be used in the next step without further purification if of sufficient purity.

-

Step 1.2: Miyaura Borylation of Methyl 4-bromo-2-methylbenzoate

The conversion of the aryl bromide to a boronic acid ester is achieved through a palladium-catalyzed Miyaura borylation reaction.

-

Reaction Scheme:

-

Methyl 4-bromo-2-methylbenzoate + Bis(pinacolato)diboron --(Pd catalyst, Ligand, Base)--> Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylbenzoate

-

-

Experimental Protocol:

-

In a reaction vessel purged with an inert atmosphere (e.g., argon or nitrogen), combine methyl 4-bromo-2-methylbenzoate (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst such as PdCl₂(dppf) (1-3 mol%), and a suitable base, typically potassium acetate (2-3 eq).

-

Add a dry, degassed solvent such as dioxane or toluene.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

-

The filtrate containing the boronic ester can often be used directly in the subsequent Suzuki coupling. Alternatively, it can be purified by column chromatography on silica gel.

-

Part 2: Suzuki-Miyaura Cross-Coupling

This is the key bond-forming step to construct the biaryl system. The regioselectivity of the coupling on 2,6-dichloropyrazine is a critical consideration. Literature suggests that with appropriate ligand and catalyst selection, selective mono-arylation can be achieved.[2][3]

-

Reaction Scheme:

-

2,6-Dichloropyrazine + Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylbenzoate --(Pd catalyst, Ligand, Base)--> Methyl 4-(6-chloropyrazin-2-yl)-2-methylbenzoate

-

-

Experimental Protocol:

-

To a degassed mixture of a suitable solvent system (e.g., dioxane/water or toluene/water), add 2,6-dichloropyrazine (1.0-1.2 eq), the boronic acid ester from the previous step (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 eq).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C. The reaction progress should be carefully monitored to favor the mono-coupled product.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired methyl 4-(6-chloropyrazin-2-yl)-2-methylbenzoate.

-

| Parameter | Condition | Rationale/Reference |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Commonly used and effective for Suzuki couplings. |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Essential for the transmetalation step in the catalytic cycle. |

| Solvent | Dioxane/Water, Toluene/Water | Biphasic systems are often effective for Suzuki reactions. |

| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling.

Part 3: Hydrolysis of the Methyl Ester

The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester.

-

Reaction Scheme:

-

Methyl 4-(6-chloropyrazin-2-yl)-2-methylbenzoate --(Base, H₂O/Solvent)--> this compound

-

-

Experimental Protocol:

-

Dissolve the methyl ester (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.

-

Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq).[4][5]

-

Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

-

Characterization Data (Representative)

| Compound | Molecular Formula | Molecular Weight | Appearance |

| This compound | C₁₂H₉ClN₂O₂ | 248.67 g/mol | Off-white to pale yellow solid |

Table 2: Physicochemical Properties of the Target Compound.

Conclusion and Future Perspectives

The synthetic pathway detailed herein provides a reliable and scalable method for the preparation of this compound. The strategic use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is central to the efficiency of this synthesis. The careful selection of reaction conditions, particularly for the selective mono-arylation of 2,6-dichloropyrazine, is crucial for obtaining a good yield of the desired product. This guide offers a solid foundation for researchers to produce this valuable building block for the discovery and development of new chemical entities with potential therapeutic applications. Further optimization of catalyst systems and reaction conditions could lead to even more efficient and environmentally friendly synthetic routes.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted data, information from structurally similar compounds, and established analytical principles to offer a robust profile for researchers. The document covers molecular structure, predicted physicochemical parameters, proposed synthesis and analytical methodologies, and spectroscopic characteristics, serving as a foundational resource for its application in research and development.

Introduction and Molecular Structure

This compound (CAS Number: 1020718-74-4) is a bi-aryl compound featuring a substituted pyrazine ring linked to a benzoic acid moiety. The presence of the electron-deficient, nitrogen-containing pyrazine ring, a chlorine substituent, a methyl group, and a carboxylic acid function imparts a unique combination of electronic and steric properties to the molecule. These features are critical in determining its interactions with biological targets and its material properties.

The structural arrangement suggests potential for hydrogen bonding, pi-stacking interactions, and coordination with metal centers, making it a versatile scaffold for further chemical modifications.

Molecular Formula: C₁₂H₉ClN₂O₂

Molecular Weight: 248.67 g/mol

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted and Estimated)

Due to the absence of published experimental data, the following physicochemical properties are predicted using computational models and estimated from data available for structurally similar compounds. These values provide a strong starting point for experimental design.

| Property | Predicted/Estimated Value | Basis for Estimation and Remarks |

| Melting Point (°C) | 180 - 220 | Estimated based on related bi-aryl carboxylic acids. The presence of hydrogen bonding from the carboxylic acid and the rigid planar structure are expected to result in a relatively high melting point. |

| Boiling Point (°C) | > 400 (decomposes) | High boiling point is expected due to high molecular weight and polarity. Likely to decompose before boiling under atmospheric pressure. |

| Aqueous Solubility | Poorly soluble | The molecule has significant hydrophobic character from the aromatic rings. Solubility is expected to be pH-dependent, increasing in basic conditions due to the deprotonation of the carboxylic acid. |

| pKa | 3.5 - 4.5 | The carboxylic acid pKa is estimated based on benzoic acid (pKa ~4.2). The electron-withdrawing nature of the chloropyrazinyl group may slightly increase the acidity (lower the pKa). |

| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | This value suggests moderate lipophilicity, indicating a balance between aqueous solubility and lipid membrane permeability, a key parameter in drug design. |

Proposed Synthesis Methodology

The synthesis of this compound can be logically approached via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. This is a widely used and robust method for the formation of carbon-carbon bonds between aromatic rings.[1]

Proposed Retrosynthetic Analysis:

Caption: Retrosynthetic approach for the target molecule.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and would require optimization for this specific substrate combination.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloropyrazine (1.0 equivalent), 4-borono-2-methylbenzoic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, for instance, potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques would be essential for the comprehensive characterization of this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and for quantitative analysis of aromatic carboxylic acids.[2][3]

Illustrative HPLC Method:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would be effective.

-

Detection: UV detection at a wavelength where the aromatic system shows strong absorbance (likely around 254 nm) would provide good sensitivity.

-

Flow Rate: A typical flow rate would be 1.0 mL/min.

This method can be adapted for LC-MS analysis for molecular weight confirmation and structural elucidation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrazine and benzoic acid rings.[4][5] The chemical shifts and coupling patterns will be informative for confirming the substitution pattern. The methyl group protons will likely appear as a singlet in the upfield region, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, confirming the presence of the pyrazine and substituted benzene rings, as well as the methyl and carboxyl carbons.[4]

Mass Spectrometry (MS):

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the molecule.[6][7][8]

-

Electron Ionization (EI-MS): This technique would likely show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of COOH, Cl, and cleavage of the bond between the two aromatic rings.

-

Electrospray Ionization (ESI-MS): This softer ionization technique is well-suited for this molecule and would likely show the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Conclusion

While direct experimental data for this compound is currently scarce in public literature, this technical guide provides a robust, scientifically-grounded framework for its physicochemical properties, synthesis, and analysis. The predicted properties suggest a moderately lipophilic, acidic compound with potential for further chemical exploration. The proposed synthetic and analytical methods are based on well-established, reliable techniques in organic chemistry. This guide is intended to be a valuable resource for researchers, enabling them to design experiments and advance the study of this promising molecule.

References

- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 2. helixchrom.com [helixchrom.com]

- 3. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid (CAS No. 1020718-74-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(6-chloropyrazin-2-yl)-2-methylbenzoic acid, a key heterocyclic building block in medicinal chemistry. The document details its chemical properties, a robust synthesis protocol via Suzuki-Miyaura cross-coupling, and contextualizes its significance within the broader landscape of pyrazine derivatives as potent kinase inhibitors. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering both theoretical insights and practical methodologies for the synthesis and potential application of this compound.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique electronic properties and hydrogen bonding capabilities imparted by the nitrogen atoms allow for potent and selective interactions with various biological targets. This compound (CAS No. 1020718-74-4) is a bespoke intermediate, strategically functionalized for further elaboration in the synthesis of complex bioactive molecules, particularly as kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1020718-74-4 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₂H₉ClN₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 248.67 g/mol | --INVALID-LINK--[1] |

| Appearance | Off-white to light yellow solid | Inferred from typical small molecule solids |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol | Inferred from structure |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide and a boronic acid, a cornerstone of modern organic synthesis.

Reaction Principle

The synthesis involves the coupling of 2,6-dichloropyrazine with (4-carboxy-3-methylphenyl)boronic acid. The palladium catalyst facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired biaryl compound. The regioselectivity of the reaction is driven by the differential reactivity of the two chlorine atoms on the pyrazine ring, though in this symmetric starting material, mono-substitution is the initial key step.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is based on established procedures for Suzuki-Miyaura couplings of chloro-heterocycles.

Materials:

-

2,6-Dichloropyrazine

-

(4-Carboxy-3-methylphenyl)boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1M)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloropyrazine (1.0 eq), (4-carboxy-3-methylphenyl)boronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify to a pH of approximately 3-4 with 1M HCl to precipitate the product.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization

While specific, publicly available spectra for this compound are limited, the following outlines the expected analytical data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrazine and benzoic acid rings, as well as a singlet for the methyl group. The pyrazine protons will appear as singlets, and the benzoic acid protons will exhibit characteristic splitting patterns (a singlet and two doublets). The carboxylic acid proton will likely appear as a broad singlet at the downfield end of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 12 unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, and the carbons of the two aromatic rings.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 249.67 and the [M-H]⁻ ion at m/z 247.67. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature.

Applications in Drug Discovery

The structural motif of this compound is highly relevant in the development of kinase inhibitors. The pyrazine ring can act as a hinge-binding element in the ATP-binding pocket of kinases, while the benzoic acid moiety provides a handle for further derivatization to achieve desired potency and pharmacokinetic properties.

Potential as a Kinase Inhibitor Intermediate

This compound is a valuable intermediate for the synthesis of inhibitors for a variety of kinases implicated in diseases such as cancer and inflammatory disorders. For instance, similar pyrazine-based compounds have shown potent inhibitory activity against kinases like Casein Kinase 2 (CK2), which is involved in cell growth, proliferation, and survival.

Conceptual Signaling Pathway:

References

An In-depth Technical Guide to the Structure Elucidation of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Pyrazine derivatives, a class of heterocyclic compounds, are of significant interest due to their prevalence in bioactive molecules and pharmaceuticals.[1] This guide provides a comprehensive, in-depth technical walkthrough for the structure elucidation of a specific pyrazine derivative, 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for unambiguous structure confirmation, integrating foundational principles with advanced analytical techniques.

The elucidation process is not merely a sequence of experiments but a logical progression of inquiry. Each analytical step is chosen to answer specific questions about the molecule's constitution, from its elemental composition and molecular weight to the intricate connectivity of its atoms and their spatial relationships. This guide will emphasize the "why" behind each experimental choice, fostering a deeper understanding of the synergistic interplay between different analytical techniques.

The Analytical Challenge: Unveiling the Molecular Architecture

The target molecule, this compound, presents a fascinating puzzle. Its structure comprises a substituted benzoic acid ring linked to a chloropyrazine ring. The core challenge lies in unequivocally determining the substitution pattern on both aromatic rings and confirming the connectivity between them. Key questions to be addressed include:

-

What is the precise molecular weight and elemental formula?

-

How are the substituents (chloro, methyl, and carboxylic acid groups) arranged on their respective rings?

-

What is the definitive point of attachment between the pyrazine and benzoic acid moieties?

To answer these, we will employ a multi-technique approach, primarily relying on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Strategic Workflow for Structure Elucidation

Our approach is systematic, beginning with broad-stroke characterization and progressively moving to fine-detail analysis. This ensures that each piece of data builds upon the last, creating a self-validating analytical narrative.

Caption: A logical workflow for the structure elucidation of this compound.

Part 1: Foundational Analysis - Mass Spectrometry

The first step in characterizing any new compound is to determine its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose.[2][3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the synthesized compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce an abundant molecular ion with minimal fragmentation.[2] Both positive and negative ion modes should be tested to maximize the chances of observing the molecular ion.

-

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for its high mass accuracy (typically <5 ppm).[3][4]

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 Da).

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). Use the exact mass measurement to calculate the elemental composition. The presence of a chlorine atom will be indicated by a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak.

Expected Data and Interpretation

For this compound (C₁₂H₉ClN₂O₂), the expected data would be:

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₂H₉ClN₂O₂ | Based on the proposed structure. |

| Monoisotopic Mass | 248.0353 | Calculated for the most abundant isotopes. |

| [M+H]⁺ (Positive ESI) | m/z 249.0426 | Protonation of a nitrogen or oxygen atom. |

| [M-H]⁻ (Negative ESI) | m/z 247.0282 | Deprotonation of the carboxylic acid. |

| Isotopic Pattern | Presence of a peak at M+2 with ~32.5% relative abundance. | Confirms the presence of one chlorine atom. |

This initial HRMS data provides the molecular formula, a critical foundation upon which the subsequent NMR analysis will be built.

Part 2: Unraveling the Structure - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[5][6] We will use a suite of 1D and 2D NMR experiments to piece together the molecular puzzle.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.[7]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[7]

-

Experiments to be Performed:

-

1D ¹H NMR: To identify the number and types of protons and their neighboring environments.

-

1D ¹³C NMR & DEPT-135: To identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).[6]

-

2D COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.[8]

-

2D HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule.[9][10]

-

Data Interpretation and Structure Assembly

The following is a predictive analysis of the NMR spectra based on the proposed structure.

A. ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on both rings, the methyl group protons, and the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a downfield chemical shift. |

| ~9.0 | singlet | 1H | H-3' (Pyrazine) | Protons on electron-deficient pyrazine rings are significantly deshielded. |

| ~8.8 | singlet | 1H | H-5' (Pyrazine) | Similar to H-3', this proton is on the pyrazine ring. |

| ~7.9 | doublet | 1H | H-6 (Benzoic acid) | Ortho-coupled to H-5. |

| ~7.6 | doublet | 1H | H-3 (Benzoic acid) | Meta-coupled to H-5. |

| ~7.5 | doublet of doublets | 1H | H-5 (Benzoic acid) | Ortho-coupled to H-6 and meta-coupled to H-3. |

| ~2.5 | singlet | 3H | -CH₃ | The methyl group protons on the aromatic ring. |

B. ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will reveal the number of unique carbon environments. A DEPT-135 experiment will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, with quaternary carbons being absent.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~168.0 | Quaternary (C) | -COOH | Carboxylic acid carbons are highly deshielded. |

| ~150-155 | Quaternary (C) | C-2' or C-6' | Pyrazine carbons attached to nitrogen are deshielded. |

| ~145-150 | CH | C-3' or C-5' | Protonated pyrazine carbons. |

| ~140-145 | Quaternary (C) | C-1, C-2, C-4 | Quaternary carbons of the benzoic acid ring. |

| ~130-135 | CH | C-5, C-6 | Aromatic CH carbons. |

| ~125-130 | CH | C-3 | Aromatic CH carbon. |

| ~20.0 | CH₃ | -CH₃ | Methyl carbon. |

C. 2D NMR: Connecting the Pieces

-

COSY: This experiment will confirm the connectivity within the benzoic acid ring. We expect to see correlations between H-5 and H-6, and a weaker correlation between H-5 and H-3. The pyrazine protons (H-3' and H-5') and the methyl protons will appear as isolated singlets with no COSY cross-peaks.

-

HSQC: This spectrum will link each proton to its directly attached carbon, confirming the assignments made from the 1D spectra. For example, the proton signal at ~2.5 ppm will correlate with the carbon signal at ~20.0 ppm.

-

HMBC: This is the key experiment for establishing the overall connectivity.[9] It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key expected HMBC correlations for structure confirmation.

Crucial HMBC Correlations for Final Confirmation:

-

Connecting the Rings: The most critical correlation will be between one of the pyrazine protons (H-3' or H-5') and the carbon of the benzoic acid ring at the point of attachment (C-4). A correlation from H-3' and/or H-5' to C-4 would definitively establish the connectivity between the two rings.

-

Positioning the Methyl Group: The protons of the methyl group (-CH₃) should show correlations to C-1, C-2, and C-3 of the benzoic acid ring, confirming its position at C-2.

-

Positioning the Carboxylic Acid: The proton at H-6 should show a correlation to the carboxylic acid carbon (C-COOH), confirming the ortho relationship between them.

Conclusion: A Self-Validating Structural Narrative

By systematically applying this multi-faceted analytical approach, we can achieve an unambiguous elucidation of the structure of this compound. The HRMS data provides the elemental formula, while the combination of 1D and 2D NMR experiments builds a complete picture of the atomic connectivity. Each piece of data corroborates the others, creating a self-validating system that ensures the trustworthiness and accuracy of the final structure. This rigorous approach is indispensable in the fields of chemical research and drug development, where molecular precision is paramount.

References

- 1. ijbpas.com [ijbpas.com]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid: A Kinase Inhibition Hypothesis

Abstract

This technical guide delineates the putative mechanism of action for the novel compound, 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes evidence from structurally analogous compounds to build a robust scientific hypothesis centered on the inhibition of protein kinases. We postulate that this compound functions as an ATP-competitive inhibitor of protein kinases, with a primary focus on Casein Kinase 2 (CSNK2A). This guide provides a comprehensive theoretical framework for this hypothesis, including a detailed structural analysis and comparison with known kinase inhibitors. Furthermore, we present a complete suite of detailed, field-proven experimental protocols for the validation of this proposed mechanism, encompassing biochemical and cellular assays, as well as in silico modeling. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this and related chemical entities.

Introduction: The Emergence of a Novel Pyrazine-Based Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1] Its utility is particularly prominent in the development of small molecule kinase inhibitors, where the nitrogen atoms of the pyrazine ring often serve as key hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket.[2] The compound of interest, this compound, is a novel molecule whose biological activity and mechanism of action have not yet been reported in the scientific literature.[3] However, its structural architecture, featuring a 2,6-disubstituted pyrazine core linked to a benzoic acid moiety, bears a striking resemblance to a class of known protein kinase inhibitors. This guide will therefore explore the compelling hypothesis that this compound exerts its biological effects through the inhibition of one or more protein kinases.

The Kinase Inhibition Hypothesis: A Focus on CSNK2A

Our central hypothesis is that this compound functions as a competitive inhibitor of ATP at the active site of protein kinases. This proposition is strongly supported by the discovery of a structurally related compound, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid, as a potent inhibitor of Casein Kinase 2 alpha (CSNK2A). This analogous compound provides a valuable template for understanding the potential molecular interactions of our target molecule.

Structural Rationale for CSNK2A as a Primary Target

CSNK2A is a serine/threonine kinase that is implicated in a wide range of cellular processes, and its dysregulation is associated with various diseases, including cancer.[4] The co-crystal structure of a similar pyrazine-based inhibitor with CSNK2A reveals critical binding interactions that are likely conserved with this compound.

Key putative interactions include:

-

Hinge Binding: One of the nitrogen atoms in the pyrazine ring is predicted to form a crucial hydrogen bond with the backbone amide of a key residue in the hinge region of the CSNK2A ATP-binding pocket. This interaction is a hallmark of many ATP-competitive kinase inhibitors.

-

Salt Bridge Formation: The carboxylic acid group of the benzoic acid moiety is positioned to form a salt bridge with a conserved lysine residue in the active site. This interaction further stabilizes the binding of the inhibitor.

-

Hydrophobic Interactions: The aromatic rings of the pyrazine and benzoic acid components, along with the methyl group, are expected to engage in hydrophobic interactions with nonpolar residues within the ATP-binding pocket, contributing to the overall binding affinity.

The primary structural difference between the known CSNK2A inhibitor and our target compound is the substitution at the 6-position of the pyrazine ring (a chloro group versus a methoxyphenylamino group). While this difference will undoubtedly influence the binding affinity and selectivity profile, the core pharmacophore responsible for kinase inhibition is likely retained.

Potential Off-Target Kinase Interactions: The PIM Kinase Family

It is noteworthy that several 2,6-disubstituted pyrazine derivatives have also been identified as inhibitors of the PIM kinase family.[2] The PIM kinases are another family of serine/threonine kinases with roles in cell survival and proliferation. Therefore, it is plausible that this compound may exhibit activity against PIM kinases as potential off-target effects.[5] A comprehensive kinase profiling study will be essential to determine the selectivity of this compound.

Proposed Signaling Pathway

The proposed mechanism of action of this compound, centered on the inhibition of CSNK2A, would lead to the modulation of numerous downstream signaling pathways. CSNK2A is a highly pleiotropic kinase with hundreds of substrates, and its inhibition would be expected to have widespread effects on cellular function.

Caption: Proposed mechanism of action of this compound.

Experimental Validation: A Step-by-Step Guide

To empirically validate the kinase inhibition hypothesis, a multi-tiered experimental approach is recommended. This section provides detailed protocols for key experiments.

Biochemical Kinase Inhibition Assays

The initial step is to determine the direct inhibitory activity of the compound against a panel of purified kinases. A luminescence-based assay that measures ATP consumption is a robust and high-throughput method.[6]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Materials:

-

Purified recombinant kinases (e.g., CSNK2A1, PIM1, PIM2, PIM3)

-

Kinase-specific substrate peptides

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for IC50 determination.

-

Kinase Reaction Setup: In each well of the assay plate, combine the kinase, its specific substrate, and the test compound at various concentrations.

-

Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. Incubate at 30°C for 1 hour.

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

| Kinase Target | Predicted IC50 (nM) |

| CSNK2A1 | 10 - 100 |

| PIM1 | 100 - 1000 |

| PIM3 | 50 - 500 |

| ABL1 (Control) | >10,000 |

Table 1: Hypothetical inhibitory profile of this compound.

In Silico Molecular Modeling

Molecular docking and molecular dynamics simulations can provide valuable insights into the binding mode of the inhibitor and help rationalize the experimental data.

Protocol: Molecular Docking and Molecular Dynamics Simulation

Software:

-

Molecular modeling software (e.g., Schrödinger Maestro, AutoDock Vina)

-

Molecular dynamics simulation package (e.g., GROMACS, AMBER)

Procedure:

-

Protein Preparation: Obtain the crystal structure of the target kinase (e.g., CSNK2A1, PDB ID: 8QWY) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogens, and assigning protonation states.

-

Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

-

Molecular Docking: Define the binding site based on the co-crystallized ligand in the template structure. Dock the prepared ligand into the defined binding site using a suitable docking algorithm.

-

Pose Analysis: Analyze the predicted binding poses and scoring functions to identify the most favorable binding mode. Pay close attention to the formation of key hydrogen bonds and hydrophobic interactions.

-

Molecular Dynamics Simulation: Take the best-docked pose and perform a molecular dynamics simulation to assess the stability of the protein-ligand complex over time. Analyze the trajectory for conformational changes and persistent interactions.

Caption: In silico workflow for investigating the binding mode.

Cellular Target Engagement and Pathway Analysis

To confirm that the compound inhibits the target kinase in a cellular environment, cell-based assays are essential.

Protocol: Western Blot Analysis of Downstream Signaling

Materials:

-

Cancer cell line known to have active CSNK2A signaling (e.g., A549, HCT116)

-

This compound

-

Cell lysis buffer

-

Primary antibodies (e.g., anti-phospho-Akt (Ser129) - a CSNK2A substrate, anti-total-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

SDS-PAGE equipment and reagents

-

Western blotting equipment

Procedure:

-

Cell Treatment: Culture the selected cell line and treat with varying concentrations of this compound for a defined period (e.g., 2-24 hours).

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against a known CSNK2A substrate (e.g., phospho-Akt at Ser129) and a loading control (e.g., β-actin).[7][8]

-

Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the CSNK2A substrate.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the structural homology to known kinase inhibitors provides a strong foundation for the hypothesis that it functions as an ATP-competitive inhibitor of protein kinases, with a likely primary target being CSNK2A. This technical guide has outlined the scientific rationale for this hypothesis and provided a comprehensive set of experimental protocols to enable its rigorous investigation. The successful validation of this proposed mechanism will be a critical step in the development of this compound as a potential therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1020718-74-4|this compound|BLDpharm [bldpharm.com]

- 4. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 7. benchchem.com [benchchem.com]

- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Small molecules, particularly those incorporating heterocyclic scaffolds such as pyrazine, are of significant interest due to their diverse pharmacological activities.[1] This guide provides an in-depth technical overview of the essential spectroscopic techniques required to confirm the identity and purity of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid (CAS 1020718-74-4).[2]

This document is intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple presentation of data, offering insights into the rationale behind the spectroscopic methods and the interpretation of the resulting data. The protocols and analyses described herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, contains several key functional groups and structural motifs that are amenable to spectroscopic analysis: a carboxylic acid, a methyl-substituted benzene ring, and a chloropyrazine ring. Each of these components will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which, when taken together, provide an unambiguous confirmation of the molecule's constitution.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

Instrumentation:

-

A high-field NMR spectrometer, such as a Bruker Avance series or equivalent, operating at a proton frequency of 400 MHz or higher.[3]

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the carboxylic acid proton.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

Data Acquisition Parameters (¹³C NMR):

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Data Processing:

-

The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation.

-

Phase and baseline corrections are applied using appropriate software (e.g., MestReNova, TopSpin).[3]

-

Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Experimental workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~8.9 | Singlet | 1H | Pyrazine-H |

| ~8.7 | Singlet | 1H | Pyrazine-H |

| ~8.0 | Doublet | 1H | Aromatic-H |

| ~7.8 | Doublet | 1H | Aromatic-H |

| ~7.5 | Singlet | 1H | Aromatic-H |

| ~2.5 | Singlet | 3H | -CH₃ |

Interpretation of ¹H NMR Spectrum

The predicted spectrum provides a clear fingerprint of the molecule. The downfield signal at approximately 13.0 ppm is characteristic of a carboxylic acid proton. The two singlets in the aromatic region (~8.9 and ~8.7 ppm) are assigned to the two protons on the pyrazine ring. The three signals between 7.5 and 8.0 ppm correspond to the protons on the methyl-substituted benzene ring. The upfield singlet at ~2.5 ppm integrates to three protons and is indicative of the methyl group.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~150-155 | Pyrazine-C (C-Cl) |

| ~140-148 | Aromatic/Pyrazine Quaternary C |

| ~130-140 | Aromatic-C |

| ~125-130 | Aromatic-CH |

| ~20 | -CH₃ |

Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H data. The carbonyl carbon of the carboxylic acid is expected at a downfield chemical shift of around 168 ppm. The carbons of the pyrazine and benzene rings will appear in the 120-155 ppm range. The carbon attached to the chlorine on the pyrazine ring is anticipated to be in the more downfield portion of this range. The methyl carbon will give a characteristic upfield signal at approximately 20 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.

Experimental Protocol: IR Data Acquisition

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Caption: Experimental workflow for IR spectroscopic analysis.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1475 | C=C stretch | Aromatic Rings |

| ~1200-1300 | C-O stretch | Carboxylic Acid |

| ~1000-1100 | C-Cl stretch | Chloro-pyrazine |

Interpretation of IR Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band from 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[4] The strong, sharp peak around 1700 cm⁻¹ is due to the C=O (carbonyl) stretch.[4] The presence of aromatic rings is confirmed by the C=C stretching vibrations in the 1475-1600 cm⁻¹ region. A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.[3]

Sample Preparation (ESI):

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[3]

-

The solution can be introduced into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.

Data Acquisition (ESI-MS):

-

The mass spectrometer is typically operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative, detecting the deprotonated molecule [M-H]⁻. Positive ion mode may show the protonated molecule [M+H]⁺.

-

The mass-to-charge ratio (m/z) of the ions is measured.

Caption: Experimental workflow for Mass Spectrometry analysis.

Predicted Mass Spectrometry Data (HRMS-ESI)

| Ion | Calculated m/z (C₁₂H₉ClN₂O₂) |

| [M+H]⁺ | 249.0425 |

| [M-H]⁻ | 247.0280 |

| [M+Na]⁺ | 271.0245 |

Note: The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak.

Interpretation of Mass Spectrum

High-resolution mass spectrometry will provide the exact mass of the molecule, which can be used to confirm its elemental formula (C₁₂H₉ClN₂O₂). The observation of the molecular ion peak and/or its protonated or deprotonated adducts at the calculated m/z values is strong evidence for the compound's identity. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum, providing definitive evidence for the presence of a single chlorine atom in the molecule.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and orthogonal dataset for the structural confirmation of this compound. ¹H and ¹³C NMR elucidate the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. By following the detailed protocols and interpretative guidelines presented in this technical guide, researchers can confidently verify the structure and purity of this and other related small molecules, a critical step in the advancement of chemical and pharmaceutical research.

References

solubility of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a molecule of interest in contemporary drug discovery. In the absence of extensive empirical data in public literature, this guide synthesizes theoretical principles of solubility, predictive modeling insights, and detailed, field-proven experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accurately assess and understand the solubility profile of this compound in various organic solvents. This document emphasizes the causality behind experimental choices, adherence to good laboratory practices (GLP), and the integration of predictive and experimental data for informed decision-making in a research and development setting.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a fundamental physicochemical property that governs the therapeutic efficacy and development pathway of any potential drug candidate. For an orally administered API to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[1][2]

The study of solubility in organic solvents is equally crucial. It informs critical downstream processes such as:

-

Crystallization and Purification: The selection of an appropriate solvent system is paramount for obtaining the desired polymorphic form of the API with high purity.[3][4]

-

Formulation Development: Understanding solubility in various excipients and solvent systems is key to designing stable and effective dosage forms.

-

Analytical Method Development: Solubility data is essential for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quality control and quantification.[5][6]

This guide focuses on this compound, providing a framework for understanding and determining its solubility in a range of organic solvents.

Molecular Structure Analysis and Theoretical Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that substances with similar polarities are more likely to be soluble in one another.[7][8]

Molecular Structure of this compound:

-

Carboxylic Acid Group (-COOH): This is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This group enhances solubility in polar protic solvents like alcohols.[7][9][10]

-

Pyrazine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors, contributing to polarity.

-

Chlorine Atom (-Cl): An electron-withdrawing group that adds to the molecule's polarity.

-

Methylbenzoic Acid Moiety: The benzene ring is generally nonpolar, but the methyl and carboxylic acid substituents introduce polarity. The overall molecule possesses a moderate level of polarity with both hydrophobic (aromatic rings) and hydrophilic (carboxylic acid, nitrogen atoms) regions.

Inferred Qualitative Solubility:

Based on the structural features, a qualitative solubility profile can be inferred:

-

High Solubility Expected in:

-

Polar Aprotic Solvents: Such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar functional groups.

-

Polar Protic Solvents: Such as methanol and ethanol, due to the potential for hydrogen bonding with the carboxylic acid group.[8]

-

-

Moderate Solubility Expected in:

-

Solvents of Intermediate Polarity: Such as acetone and ethyl acetate.

-

-

Low Solubility Expected in:

-

Nonpolar Solvents: Such as hexane and toluene, due to the significant difference in polarity.

-

Predictive Solubility Modeling: A Quantitative Estimation

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models can provide valuable estimations of solubility.[3][4][11] These computational models use molecular descriptors to predict physicochemical properties. While these are estimations, they can guide solvent selection for experimental work.

| Solvent | Predicted Solubility Range (mg/mL) | Rationale |

| Dimethyl Sulfoxide (DMSO) | > 50 | Highly polar aprotic solvent, excellent for dissolving a wide range of organic molecules.[12][13][14] |

| N,N-Dimethylformamide (DMF) | > 50 | Similar to DMSO, a highly effective polar aprotic solvent. |

| Methanol | 10 - 50 | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | 5 - 30 | Slightly less polar than methanol, but still a good solvent for this molecule. |

| Acetone | 1 - 10 | A polar aprotic solvent with moderate solvating power for this structure. |

| Ethyl Acetate | 1 - 10 | A solvent of intermediate polarity. |

| Acetonitrile | 1 - 10 | A polar aprotic solvent. |

| Dichloromethane | < 1 | A nonpolar solvent, expected to have poor solubility. |

| Toluene | < 0.1 | A nonpolar aromatic solvent. |

| Hexane | < 0.1 | A nonpolar aliphatic solvent. |

Disclaimer: These values are predictive and should be confirmed by experimental determination.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining equilibrium solubility is the saturation shake-flask method.[1] This method ensures that the solvent is fully saturated with the solute, providing a true measure of thermodynamic solubility. Adherence to Good Laboratory Practices (GLP) is essential for obtaining accurate and reproducible results.[11][15]

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Calibrated pipettes

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

HPLC system with a UV detector

-

Volumetric flasks and appropriate glassware

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess solid should be clearly visible.

-

Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

-

Securely cap the vial.

-

Prepare a blank solvent sample for each solvent tested.

-

Perform each solvent experiment in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by sampling at different time points until the concentration plateaus.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand for a short period to allow for initial sedimentation.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to prevent undissolved solid from artificially inflating the measured solubility.

-

Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of the dissolved solute.[5][16]

HPLC Method Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV absorbance at a wavelength of maximum absorbance for the compound (to be determined by UV-Vis spectroscopy).

-

Column Temperature: 25 °C

Quantification Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the mobile phase.

-

Perform serial dilutions to create a series of at least five calibration standards of known concentrations.

-

-

Calibration Curve:

-

Inject the calibration standards into the HPLC system and record the peak area for each concentration.

-

Plot the peak area versus the concentration to generate a calibration curve. The curve should have a correlation coefficient (R²) of ≥ 0.995.

-

-

Sample Analysis:

-

Inject the diluted samples of the saturated solutions into the HPLC system.

-

Determine the peak area for the analyte in each sample.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor

-

Data Interpretation and Reporting

The results should be reported as the mean solubility (e.g., in mg/mL or µg/mL) ± standard deviation for each solvent at the specified temperature. The full experimental conditions, including the equilibration time and analytical method parameters, should be documented to ensure the results are reproducible.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the . By integrating theoretical predictions with robust experimental methodologies, researchers can generate the high-quality, reliable solubility data that is essential for advancing drug discovery and development projects. The detailed protocols provided herein serve as a practical resource for scientists at the bench, ensuring that solubility assessments are conducted with scientific rigor and a clear understanding of the underlying principles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. improvedpharma.com [improvedpharma.com]

- 3. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 5. mdpi.com [mdpi.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. Estimation of aqueous solubility of organic compounds with QSPR approach - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. QSPR prediction of aqueous solubility of drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ptacts.uspto.gov [ptacts.uspto.gov]

- 15. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 16. blog.brewerscience.com [blog.brewerscience.com]

thermal stability of pyrazine-2-carboxylic acid derivatives

An In-Depth Technical Guide to the Thermal Stability of Pyrazine-2-Carboxylic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The pyrazine-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, most notably as the core of pyrazinamide, a first-line antitubercular drug.[1][2] The therapeutic efficacy and safety of these active pharmaceutical ingredients (APIs) are intrinsically linked to their chemical and physical stability. Thermal stability, in particular, is a critical quality attribute that influences every stage of the drug development lifecycle, from synthesis and formulation to storage and shelf-life. This guide provides an in-depth exploration of the principles, methodologies, and mechanistic interpretations essential for a comprehensive assessment of the . It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven, practical protocols.

Introduction: The Pivotal Role of Pyrazine-2-Carboxylic Acid Derivatives in Medicinal Chemistry

The Pyrazine Core: Structure and Significance

Pyrazine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4. This electron-deficient ring system imparts unique physicochemical properties, making it a privileged scaffold in drug design. The introduction of a carboxylic acid group at the 2-position creates pyrazine-2-carboxylic acid, the active metabolite of the crucial antitubercular drug pyrazinamide.[3] This core structure serves as a versatile platform for chemical modification, allowing for the synthesis of a vast library of derivatives with diverse biological activities.[4][5]

Therapeutic Relevance: From Tuberculosis to Modern Drug Discovery

The importance of the pyrazine-2-carboxylic acid framework is exemplified by pyrazinamide (PZA), an essential component of multi-drug regimens for treating Mycobacterium tuberculosis.[1][6] Beyond tuberculosis, derivatives are being explored for a range of applications, leveraging the pyrazine ring's ability to participate in crucial biological interactions. The amine and amide derivatives of pyrazine are particularly prevalent in compounds with potential anticancer, antidiabetic, and antiviral properties. As these novel derivatives advance through the development pipeline, a thorough understanding of their stability becomes paramount.

The Imperative of Thermal Stability in Pharmaceutical Development

Defining Thermal Stability: A Cornerstone of Quality, Safety, and Efficacy

Thermal stability refers to the ability of a compound to resist chemical or physical change when subjected to heat.[7] For a pharmaceutical substance, instability can lead to loss of potency, the formation of toxic degradation products, and alterations in physical properties like solubility and bioavailability.[8] Therefore, assessing thermal stability is not merely a characterization step but a fundamental requirement for ensuring the quality, safety, and efficacy of the final drug product.[9]

Regulatory Landscape: The ICH Guidelines Framework

Global regulatory bodies, through the International Council for Harmonisation (ICH), have established clear guidelines for stability testing.[10][11] The purpose of this testing is to provide evidence on how the quality of a drug substance or product varies over time under the influence of environmental factors like temperature, humidity, and light.[10][12] These guidelines, particularly ICH Q1A(R2), mandate stress testing (including thermal stress) to identify likely degradation products and establish a re-test period or shelf life.[12][13]

Physicochemical Drivers of Thermal Stability in Pyrazine Derivatives

The inherent stability of a pyrazine-2-carboxylic acid derivative is not random; it is governed by a confluence of electronic, steric, and intermolecular forces.

The Influence of Ring Substituents

The pyrazine ring is electron-deficient by nature. The type and position of substituents can either exacerbate or mitigate this deficiency, thereby altering the molecule's susceptibility to degradation.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro or halogen groups can further decrease electron density in the ring, potentially weakening certain bonds and lowering the decomposition temperature.

-

Electron-Donating Groups (EDGs): Groups such as amino or alkoxy can increase electron density, often enhancing the overall stability of the heterocyclic system.[14] The electronic properties of substituents strongly affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can influence reactivity.[15]